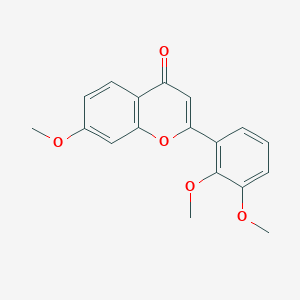
2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of thionyl chloride and 2,3-dimethoxybenzoic acid to form the intermediate 2,3-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the desired chromone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one involves its interaction with various molecular targets and pathways. It has been suggested that the compound exerts its effects through the inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies indicate its potential role in modulating oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Known for its antinociceptive effects.
2,3-Dimethoxybenzamides: Studied for their antioxidant and antibacterial activities.
Uniqueness
2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one stands out due to its unique chromone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H16O5 |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-(2,3-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-11-7-8-12-14(19)10-17(23-16(12)9-11)13-5-4-6-15(21-2)18(13)22-3/h4-10H,1-3H3 |
Clé InChI |
PVWALMCXZUMCBB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C(=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol](/img/structure/B15087727.png)
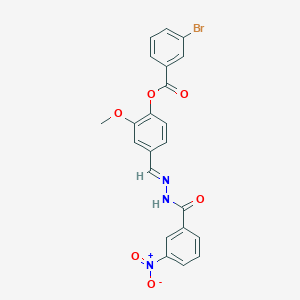
![(3E)-3-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene}-3H-indol-2-ol](/img/structure/B15087737.png)
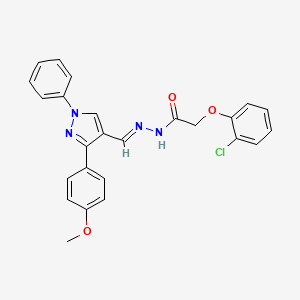


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15087767.png)

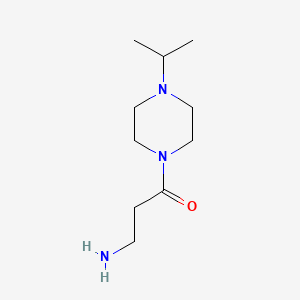
![1-hydroxy-3-oxo-N-(4-phenylthiazol-2-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B15087793.png)

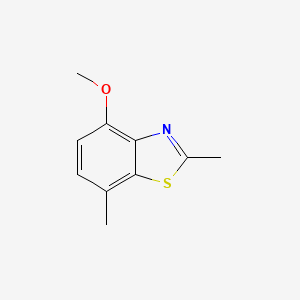
![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)

